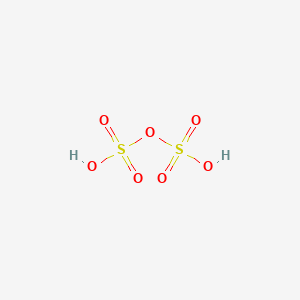

Disulfuric acid

説明

Disulfuric acid is a sulfur oxoacid.

科学的研究の応用

Synthesis and Chemistry

- Disulfuric acid plays a significant role in the synthesis of unsymmetrical disulfides and polysulfides, offering a practical and general scope in various nucleophiles under mild conditions. This is evident in the development of electrophilic persulfuration reactions leading to these compounds (Wang et al., 2018).

- It is used in the creation of novel disulfuration methodologies, enabling the synthesis of various unsymmetrical disulfides via copper-catalyzed oxidative cross-coupling (Dai et al., 2017).

Bioconjugation and Molecular Biology

- This compound derivatives, such as disulfide bridges, are crucial in nucleic acids research, particularly in the structural studies and interactions of DNA and RNA with other macromolecules in biological systems (Stasinska et al., 2019).

Nanotechnology and Catalysis

- Nanometasilica this compound (NMSDSA) is a notable catalyst in the synthesis of various chemical compounds. Its application includes the synthesis of dihydropyrimidinones, polyhydroquinolines, and dihydroquinazolinones under green chemistry protocols (Zolfigol et al., 2016).

Safety in Organic Synthesis

- This compound's potential in organic synthesis, especially for the transformation of aldehydes to esters, is amplified by using a continuous flow generator. This approach mitigates safety hazards associated with its explosive decomposition (Nagy et al., 2022).

Photoproducts and Photochemistry

- The photochemistry of disulfide bonds, essential in various biochemical processes, is explored through studies on dimethyl disulfide, providing insights into reaction products and mechanisms (Ochmann et al., 2018).

Forensic Science Applications

- In forensics, the disulfur dinitride process, involving this compound, is effective for fingermark visualization on metal surfaces, particularly under adverse environments (Bleay et al., 2019).

Environmental Applications

- Persulfuric acid, a derivative of this compound, is utilized in environmental applications like the degradation of herbicides, showcasing its potential in pollution control and environmental remediation (Cai et al., 2018).

特性

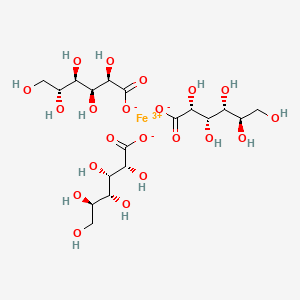

CAS番号 |

7783-05-3 |

|---|---|

分子式 |

H2SO4.O3S H2S2O7 H2O7S2 |

分子量 |

178.15 g/mol |

IUPAC名 |

sulfo hydrogen sulfate |

InChI |

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |

InChIキー |

VFNGKCDDZUSWLR-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)OS(=O)(=O)O |

正規SMILES |

OS(=O)(=O)OS(=O)(=O)O |

密度 |

Relative density (water = 1): 1.9 |

| 7783-05-3 8014-95-7 |

|

物理的記述 |

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. |

ピクトグラム |

Corrosive; Irritant |

関連するCAS |

13870-29-6 (di-hydrochloride salt) 7790-62-7 (di-potassium salt) |

溶解性 |

Solubility in water: miscible, reaction |

同義語 |

pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |

蒸気密度 |

Relative vapor density (air = 1): 3-3.3 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

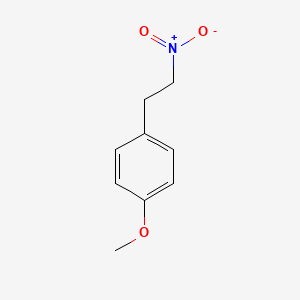

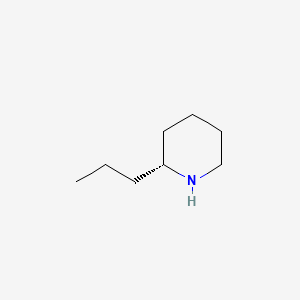

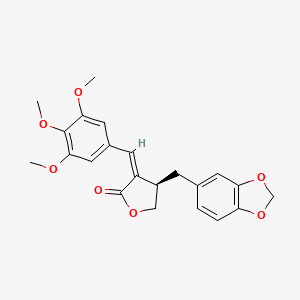

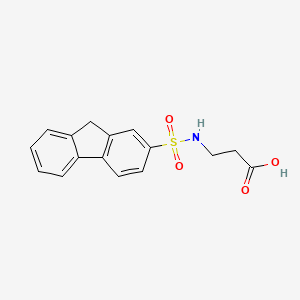

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)

![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)

![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)

![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)